molecular formula C9H9BrClNO B15387805 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one

Cat. No.: B15387805
M. Wt: 262.53 g/mol
InChI Key: XKUKFRGUZCXSOK-UHFFFAOYSA-N
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Description

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one (CAS 1804201-15-7) is a chemical building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 9 H 9 BrClNO and a molecular weight of 262.53 g/mol, this compound is characterized by its high purity (typically not less than 98%) . This compound belongs to a class of 3-amino-1-arylpropan-1-one derivatives. Research into structurally similar molecules indicates potential applications in the development of inhibitors for parasitic targets. Specifically, closely related analogues have been investigated as inhibitors of Leishmania infantum Trypanothione Reductase (LiTR), a crucial enzyme for the survival of the parasites that cause leishmaniasis . The bromine and amine functional groups on the aromatic ring make it a versatile intermediate for further chemical modifications, such as metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships in their synthetic studies. Intended Use: This product is supplied as a research chemical for use in laboratory settings only. It is intended for use by qualified scientists for in vitro research and is not for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C9H9BrClNO

Molecular Weight

262.53 g/mol

IUPAC Name

1-(3-amino-5-bromophenyl)-3-chloropropan-1-one

InChI

InChI=1S/C9H9BrClNO/c10-7-3-6(4-8(12)5-7)9(13)1-2-11/h3-5H,1-2,12H2

InChI Key

XKUKFRGUZCXSOK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)Br)C(=O)CCCl

Origin of Product

United States

Biological Activity

1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one is a halogenated organic compound that has garnered attention for its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an amino group, a bromine atom on the phenyl ring, and a chlorine atom on the propanone chain. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one can be attributed to its ability to act as an electrophile. It reacts with nucleophilic sites on biomolecules, leading to modifications in proteins, enzymes, and DNA. Such interactions can alter the function of these biomolecules, resulting in various pharmacological effects.

Biological Activities

Research has demonstrated several key biological activities associated with this compound:

1. Anticancer Activity
A study investigating the cytotoxic effects on human breast cancer (MCF-7) cells revealed that treatment with 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (100 µM), suggesting potential for development as an anticancer agent.

2. Antimicrobial Effects
The compound has shown moderate antimicrobial activity against various bacterial strains. Comparative analysis with similar compounds indicates that the presence of halogen substituents enhances its efficacy against microbial pathogens.

3. Enzyme Inhibition
Research indicates that 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Case Studies

Several studies have focused on the biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one:

StudyFindings
Cytotoxicity Assay Demonstrated dose-dependent apoptosis in MCF-7 cells at concentrations above 100 µM.
Antimicrobial Evaluation Showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
Enzyme Interaction Study Identified as a potential inhibitor of dihydrofolate reductase, suggesting implications for cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one, it is compared with structurally similar compounds:

Compound NameStructure TypeBiological Activity
1-(4-Bromophenyl)-2-chloropropan-1-olChlorinated AlcoholModerate antimicrobial activity
1-(4-Bromophenyl)-3-chloropropaneChlorinated HydrocarbonLower reactivity
3-Amino-1-(4-bromophenyl)propan-1-oneAmino AlcoholEnhanced enzyme interaction

This comparison highlights the unique biological activity of 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one due to its specific structural features.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Positional Isomers and Halogen Variations

1-(4-Bromophenyl)-3-chloropropan-1-one Structure: Bromine at para position (C4) instead of meta (C5); lacks the amino group. Synthesis: Prepared via Friedel-Crafts acylation of bromobenzene with 3-chloropropanoyl chloride (60% yield) . Reactivity: Used to synthesize α,β-unsaturated ketones (e.g., 1-(4-bromophenyl)prop-2-en-1-one) via HCl elimination . Key Difference: Absence of amino group reduces hydrogen-bonding capacity, impacting solubility and biological interactions .

1-(3-Benzo[b]thiophenyl)-3-chloropropan-1-one

  • Structure : Replaces the bromophenyl group with a benzo[b]thiophene moiety.
  • Synthesis : Synthesized via Friedel-Crafts acylation, highlighting adaptability to heteroaromatic systems .
  • Application : Serves as a precursor for sulfonamide/amine derivatives with unexplored bioactivity.

1-(3-(Bromomethyl)-2-(methylthio)phenyl)-3-chloropropan-1-one

  • Structure : Bromomethyl and methylthio substituents introduce steric bulk and sulfur-based reactivity.
  • Properties : Higher molecular weight (307.63 g/mol) compared to the target compound (267.63 g/mol) .
Functional Group Modifications

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one Structure: Trifluoromethoxy group replaces bromine; ketone at position 2 (propan-2-one). Impact: The electron-withdrawing CF₃O group enhances metabolic stability but reduces polarity compared to bromine .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Predicted Solubility
1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one 267.63 Amino, Bromo, Chloro, Ketone Moderate (polar solvents)
1-(4-Bromophenyl)-3-chloropropan-1-one 247.51 Bromo, Chloro, Ketone Low (non-polar solvents)
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one 267.63 CF₃O, Amino, Chloro, Ketone Low (lipophilic)

Notes: The amino group improves aqueous solubility compared to halogen-only analogues, while trifluoromethoxy groups increase lipophilicity .

Preparation Methods

Sequential Nitro Reduction and Bromination

Nitro as a Directing and Protecting Group

This approach leverages the nitro group’s dual role as a meta-directing group and a protected precursor to the amino functionality.

Synthetic Pathway:
  • Nitration and Acylation :
    • Start with 3-nitrobenzene. Nitration introduces a second nitro group at the meta position, yielding 1,3-dinitrobenzene.
    • Friedel-Crafts acylation with 3-chloropropionyl chloride places the propanone chain at the para position to one nitro group.
  • Selective Bromination :
    • Bromination targets the position ortho to the nitro group, exploiting its deactivating but meta-directing effects.
  • Nitro Reduction :
    • Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group adjacent to the ketone to an amino group.
Table 2: Comparative Yields for Nitro-Reduction Route
Step Reagents/Conditions Yield Notes
Nitration HNO₃/H₂SO₄, 50°C 88% Forms 1,3-dinitrobenzene
Acylation 3-Chloropropionyl chloride, AlCl₃, CH₂Cl₂ 60% Competing acylation at alternate nitro
Bromination Br₂, FeBr₃, CH₂Cl₂, 0°C 70% Ortho-bromination to nitro
Reduction H₂ (1 atm), Pd/C, ethanol, 25°C 90% Selective reduction of one nitro group

Alternative Pathways and Emerging Techniques

Photoredox Catalysis for Late-Stage Functionalization

Recent advances in photoredox catalysis enable direct C–H bromination or amination on pre-acylated intermediates, bypassing traditional protection-deprotection steps. For example:

  • Amination : Irradiation of 1-(3-bromo-5-nitrophenyl)-3-chloropropan-1-one with a Ru-based photocatalyst and NH₃ selectively reduces the nitro group to NH₂.

Biocatalytic Approaches

Enzymatic acylation using lipases or acyltransferases offers stereochemical control, though substrate specificity for chloro-propanones remains underexplored.

Industrial-Scale Considerations

Optimization for Bulk Production

  • Continuous Flow Reactors : Enhance heat/mass transfer during exothermic acylation and bromination steps.
  • In Situ Monitoring : FTIR or Raman spectroscopy ensures real-time tracking of nitro reduction and acylation progress.
  • Waste Minimization : Recycling AlCl₃ via aqueous workup and neutralization reduces environmental impact.

Q & A

Basic: What are the optimal synthetic routes for 1-(3-Amino-5-bromophenyl)-3-chloropropan-1-one, considering yield and purity?

Methodological Answer:
The synthesis involves multi-step halogenation and amination processes. A typical route includes:

Friedel-Crafts acylation to introduce the propanone moiety to the aromatic ring.

Bromination at the 5-position using Br₂/FeBr₃ under controlled temperatures (0–5°C) to avoid over-substitution.

Amination at the 3-position via nucleophilic substitution (e.g., NH₃ in ethanol at 60°C) .
Optimization Tips:

  • Use continuous flow reactors for bromination to enhance efficiency and reduce by-products.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to achieve >95% purity.
  • Monitor reaction progress with TLC and HPLC to ensure stepwise completion .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies the amino (-NH₂), bromophenyl, and chloropropanone groups. Key signals: δ ~6.8–7.5 ppm (aromatic protons), δ ~3.5–4.0 ppm (chloropropanone CH₂) .
  • Mass Spectrometry (HRMS) :
    • Confirm molecular weight (C₉H₈BrClNO: [M+H]⁺ calc. 275.94) and fragmentation patterns (e.g., loss of Cl or Br).
  • IR Spectroscopy :
    • Detect NH₂ stretching (~3350 cm⁻¹) and carbonyl (C=O) at ~1700 cm⁻¹ .

Advanced: How to resolve contradictions in reported reactivity of the chloropropanone moiety in different solvents?

Methodological Answer:
The chloropropanone group exhibits solvent-dependent reactivity:

  • In polar aprotic solvents (e.g., DMF), it undergoes nucleophilic substitution (e.g., with amines) due to enhanced electrophilicity.
  • In protic solvents (e.g., ethanol), hydrogen bonding stabilizes the carbonyl, reducing reactivity .
    Experimental Design:
  • Compare reaction rates in DMF vs. ethanol using kinetic studies (UV-Vis monitoring at λ = 260 nm).
  • Analyze intermediates via LC-MS to identify solvent-specific by-products (e.g., ethanol may promote elimination pathways) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., amino group as H-bond donor).
  • Molecular Docking (AutoDock Vina) :
    • Simulate binding to enzyme active sites (e.g., kinases). Use PDB structures (e.g., 1ATP) and optimize ligand conformations with AMBER force fields .
  • MD Simulations :
    • Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to validate docking results .

Advanced: How to analyze crystallographic data using SHELX programs for structural determination?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure Solution :
    • SHELXT : Index reflections and solve phase problem via dual-space methods.
    • SHELXL : Refine coordinates with least-squares minimization. Address twinning with TWIN/BASF commands if needed .
  • Validation : Check R-factor (<5%), residual density (<0.5 eÅ⁻³), and geometry (bond lengths ±0.02 Å) using PLATON .

Advanced: Designing experiments to study the compound’s role in enzyme inhibition.

Methodological Answer:

  • Target Selection : Focus on enzymes with nucleophilic active sites (e.g., cysteine proteases) due to the compound’s electrophilic chloropropanone group.
  • Assay Design :
    • Use fluorescence-based assays (e.g., Z-FR-AMC substrate for caspase-3) to measure inhibition (IC₅₀).
    • Pre-incubate enzyme with compound (0–100 µM) and monitor activity loss over time (pseudo-first-order kinetics) .
  • Mechanistic Probes :
    • Perform mass spectrometry to detect covalent adducts (e.g., enzyme-chloropropanone conjugates).
    • Use site-directed mutagenesis to identify critical residues (e.g., Cys163 in papain) .

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